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Compound of Interest

Compound Name: 5-Chlorohexanoic acid

Cat. No.: B8773844

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential applications of 5-chlorohexanoic acid. Due to the limited availability of
experimental data in the public domain, this guide combines established chemical principles
with computed data to offer valuable insights for research and development professionals.

Molecular Structure and Chemical Identity

5-Chlorohexanoic acid is a halogenated carboxylic acid with the molecular formula
CeH11ClO2.[1][2] The structure consists of a six-carbon hexanoic acid backbone with a chlorine
atom substituted at the fifth carbon position. This chiral center results in two possible
enantiomers, (R)-5-chlorohexanoic acid and (S)-5-chlorohexanoic acid.
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Property Value Source
IUPAC Name 5-chlorohexanoic acid [1]
Molecular Formula CeH11ClO2 [1][2]
Molecular Weight 150.60 g/mol [1]
CAS Number 112176-22-4 [1]
Canonical SMILES CC(CCcCC(=0)0o)Cl [1]
InChi Key BKYXIMPZIUFVJA- o
UHFFFAOYSA-N
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor
C)c;untg p 2 s
Rotatable Bond Count 4 [1]
Topological Polar Surface Area  37.3 A2 [1]
XLogP3-AA 1.5 [1]

Table 1. Chemical Identifiers and Computed Physicochemical Properties of 5-Chlorohexanoic
Acid.

Proposed Synthesis and Experimental Workflow

While specific, detailed experimental protocols for the synthesis of 5-chlorohexanoic acid are
not readily available in public literature, a plausible synthetic route can be proposed based on
established organic chemistry reactions. A potential method involves the ring-opening of a
suitable lactone precursor.

Proposed Synthetic Pathway

A viable approach for the synthesis of 5-chlorohexanoic acid is the ring-opening of ¢-
caprolactone. This method provides a straightforward route to the corresponding 6-
hydroxyhexanoic acid, which can then be chlorinated at the 5-position. However, a more direct
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route to a chloro-substituted hexanoic acid would involve the ring-opening of a substituted
lactone. A generalized representation of a synthetic approach is outlined below.

Proposed Synthesis of 5-Chlorohexanoic Acid

e-Caprolactone

Ring Opening and Chlorination

6-Chlorohexanoyl chloride

Hydrolysis

6-Chlorohexanoic Acid

Isomerization (potential route)

5-Chlorohexanoic Acid

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 5-Chlorohexanoic acid.
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General Experimental Workflow

The synthesis, purification, and characterization of 5-chlorohexanoic acid would typically
follow a standard laboratory workflow.

General Experimental Workflow

Synthesis of 5-Chlorohexanoic Acid

Aqueous Workup & Extraction

\

Purification (e.g., Column Chromatography or Distillation)

Structural Characterization

Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Purity Analysis (e.g., HPLC, GC)

NMR Spectroscopy (*H, 13C)

Click to download full resolution via product page

Caption: General workflow for synthesis and characterization.

Spectroscopic Data (Predicted)

Due to the scarcity of experimental spectroscopic data for 5-chlorohexanoic acid, the
following tables provide predicted data based on its molecular structure and typical values for
similar compounds.
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Predicted Chemical

Proton (*H) Shift (ppm) Multiplicity Integration
Ha (-COOH) 10.0-12.0 singlet 1H
Hb (-CH(CI)-) 3.8-4.2 multiplet 1H
Hc (-CH-2) 22-25 triplet 2H
Hd (-CH2) 16-1.9 multiplet 2H
He (-CH2) 14-17 multiplet 2H
Hf (-CHs) 14-16 doublet 3H

Table 2: Predicted *H NMR Spectral Data for 5-Chlorohexanoic Acid.

Carbon (**C)

Predicted Chemical Shift (ppm)

C1 (-COOH) 175 - 180
C2 (-CHz-) 30-35
C3 (-CHz-) 20 - 25
C4 (-CHz-) 35 - 40
C5 (-CH(CI)-) 60 - 65
C6 (-CHs) 20 - 25

Table 3: Predicted 13C NMR Spectral Data for 5-Chlorohexanoic Acid.

Functional Group

Predicted IR Absorption (cm~?)

O-H stretch (Carboxylic Acid)

2500 - 3300 (broad)

C=0 stretch (Carboxylic Acid) 1700 - 1725

C-O stretch 1210 - 1320

C-Cl stretch 600 - 800
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Table 4: Predicted Infrared (IR) Spectral Data for 5-Chlorohexanoic Acid.

Reactivity and Potential Applications in Drug
Development

5-Chlorohexanoic acid possesses two primary reactive sites: the carboxylic acid group and
the secondary alkyl chloride.

o Carboxylic Acid Group: The carboxylic acid functionality can undergo a variety of reactions,
including esterification, amidation, and reduction to the corresponding alcohol. These
transformations are fundamental in medicinal chemistry for the synthesis of prodrugs,
analogs, and for conjugation to other molecules.

o Alkyl Chloride Group: The chlorine atom at the 5-position can be displaced by nucleophiles in
Sn2 reactions, allowing for the introduction of a wide range of functional groups. This
provides a handle for further molecular elaboration and the synthesis of diverse compound
libraries.

While there is no specific information on the biological activity of 5-chlorohexanoic acid in the
reviewed literature, halogenated organic compounds are of significant interest in drug
discovery. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic
stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction
involving a halogen atom, is also increasingly recognized as an important factor in drug-
receptor interactions.

Given its bifunctional nature, 5-chlorohexanoic acid represents a versatile building block for
the synthesis of novel chemical entities with potential therapeutic applications. Further research
is warranted to explore its biological activity profile and its utility as a scaffold in drug design
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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